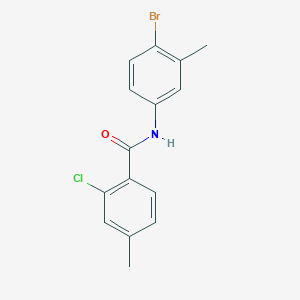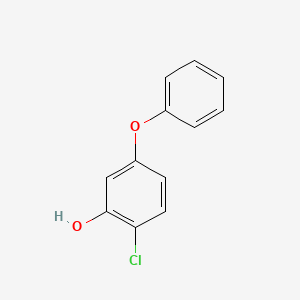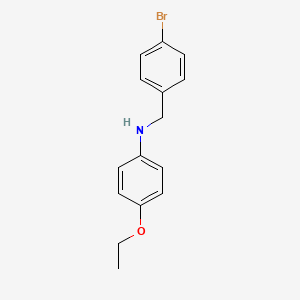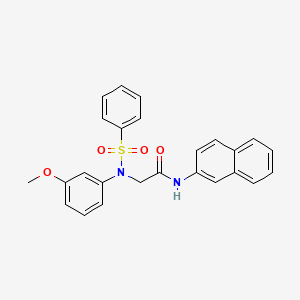
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BML-210 and belongs to the class of benzamide derivatives.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory activity. Studies have shown that BML-210 can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases.
Another area of research is the potential use of BML-210 as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, BML-210 has been found to have antiviral activity against the hepatitis C virus.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, BML-210 has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to have potent anti-inflammatory and anticancer activity, which makes it a promising candidate for further research.
However, one of the major limitations of BML-210 is its lack of selectivity towards specific targets. This compound has been found to inhibit the activation of NF-κB, which is involved in various cellular processes. Therefore, further research is needed to determine the specific targets of this compound.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide. One area of research is the development of more selective analogs of this compound. This could potentially lead to the development of more effective treatments for various inflammatory diseases and cancers.
Another area of research is the study of the pharmacokinetics and pharmacodynamics of BML-210. This could help to determine the optimal dosage and administration route for this compound.
Additionally, further research is needed to determine the potential applications of BML-210 in other fields, such as antiviral therapy. Overall, N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzamide in the presence of a base to yield the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-5-12(14(17)7-9)15(19)18-11-4-6-13(16)10(2)8-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYROLKTZUIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6958249 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)


![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)